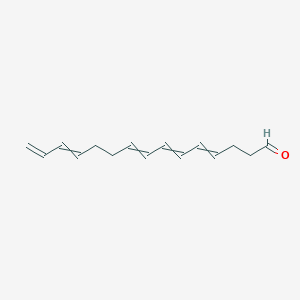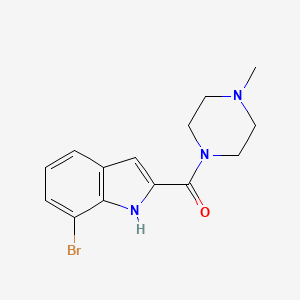
(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and a 4-methylpiperazine moiety attached to the methanone group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination of Indole: The indole ring is brominated at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Formation of Indole-2-carboxylic Acid: The brominated indole is then converted to indole-2-carboxylic acid through a carboxylation reaction.
Coupling with 4-Methylpiperazine: The indole-2-carboxylic acid is then coupled with 4-methylpiperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the methanone moiety, converting it to an alcohol.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its derivatives may find applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The indole ring can interact with aromatic amino acids in proteins, while the piperazine moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (7-bromo-1H-indol-2-yl)boronic acid
- 7-bromo-1H-indole-2-carboxylic acid
- 2-(7-bromo-1H-indol-2-yl)ethanamine
Uniqueness
(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone is unique due to the presence of both the brominated indole ring and the 4-methylpiperazine moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the bromine atom enhances its reactivity, while the piperazine moiety contributes to its potential biological activity.
Properties
CAS No. |
459168-51-5 |
|---|---|
Molecular Formula |
C14H16BrN3O |
Molecular Weight |
322.20 g/mol |
IUPAC Name |
(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H16BrN3O/c1-17-5-7-18(8-6-17)14(19)12-9-10-3-2-4-11(15)13(10)16-12/h2-4,9,16H,5-8H2,1H3 |
InChI Key |
JHFKQCKHXVCFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


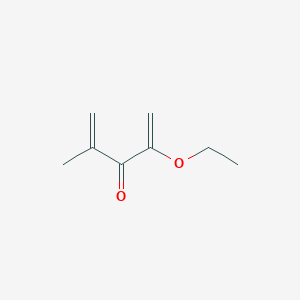
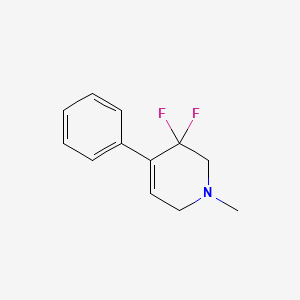

![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)
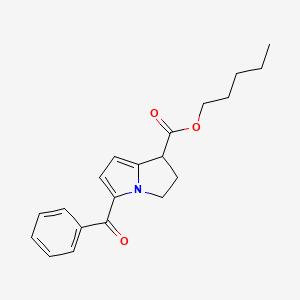

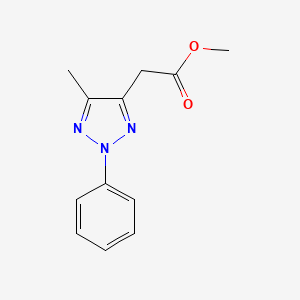
![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
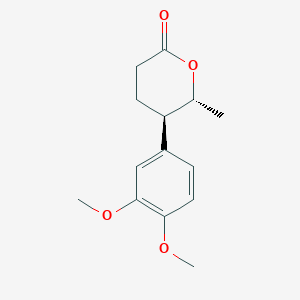
![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)
